molecular formula C8H11ClSi B1595809 4-Chlorophenyldimethylsilane CAS No. 1432-31-1

4-Chlorophenyldimethylsilane

Cat. No.: B1595809
CAS No.: 1432-31-1
M. Wt: 170.71 g/mol
InChI Key: AOLMQKSSMXFUPJ-UHFFFAOYSA-N
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Description

4-Chlorophenyldimethylsilane: is an organosilicon compound with the molecular formula C8H11ClSi . It is a derivative of phenylsilane, where the phenyl group is substituted with a chlorine atom at the para position and two methyl groups attached to the silicon atom. This compound is used in various chemical synthesis processes due to its reactivity and ability to introduce silicon-containing groups into organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions:

4-Chlorophenyldimethylsilane can be synthesized through several methods. One common method involves the reaction of 4-chlorophenylmagnesium bromide with dimethyldichlorosilane . The reaction typically occurs in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods:

In industrial settings, the production of this compound often involves the direct reaction of 4-chlorophenyl lithium with dimethyldichlorosilane . This method is preferred due to its higher yield and efficiency. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete conversion of reactants to the desired product .

Chemical Reactions Analysis

Types of Reactions:

4-Chlorophenyldimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include 4-hydroxyphenyldimethylsilane, 4-aminophenyldimethylsilane, and 4-alkoxyphenyldimethylsilane.

    Oxidation Reactions: Products include 4-chlorophenylsilanol and 4-chlorophenylsiloxane.

    Reduction Reactions: Products include various silanes with different substituents.

Scientific Research Applications

4-Chlorophenyldimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chlorophenyldimethylsilane involves its ability to form covalent bonds with various substrates. The silicon atom can interact with hydroxyl groups on surfaces, forming strong siloxane bonds. This property makes it useful as a coupling agent and surface modifier. The molecular targets include hydroxyl groups on organic and inorganic surfaces, and the pathways involved include hydrolysis and condensation reactions .

Comparison with Similar Compounds

Uniqueness:

4-Chlorophenyldimethylsilane is unique due to the presence of both a chlorine atom and a silicon atom in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry. Its ability to form strong covalent bonds with various substrates also makes it valuable in applications requiring surface modification and coupling .

Properties

IUPAC Name

(4-chlorophenyl)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClSi/c1-10(2)8-5-3-7(9)4-6-8/h3-6,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLMQKSSMXFUPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SiH](C)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432-31-1
Record name Silane, (4-chlorophenyl)dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001432311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC269573
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269573
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

About 9 kg of 1,4-dichlorobenzene (60 mol) were dissolved in 10.2 liters of tetrahydrofuran. About 1,440 g of magnesium turnings activated with iodine were introduced into a 50 liter stirred kettle. About 1.4 liters of tetrahydrofuran and 600 ml of 1,4-dichlorobenzene solution were then added, and the mixture was warmed to 50° C. The reaction was initiated by adding a few ml of ethyl bromide. The dichlorobenzene solution was added over a period of about 4 hours, the reaction temperature being kept between 60° and 63° C. When all the dichlorobenzene had been added, the reaction mixture was allowed to stand for 2.5 hours at 60° C. to complete the reaction. The reaction mixture was then cooled, diluted with 6 liters of tetrahydrofuran and transferred into a dropping funnel. The conversion was determined by weighing the unreacted magnesium. It was 88 percent by weight. Accordingly, 52.9 mol of dimethylchlorosilane in 12 liters of methyl tert-butyl ether were introduced into the 50 liter stirred kettle. The Grignard solution was added through the dropping funnel at a rate such that it was possible to keep the temperature at 30° C. with cooling. The reaction mixture was then stirred for an additional 30 minutes at room temperature. Sufficient water was added to the crystal slurry so that two homogeneous phases formed. The organic phase was separated off, and the aqueous phase was extracted once with methyl tert-butyl ether. The crude product was distilled in a water-pump vacuum. About 6,305 g of (4-chlorophenyl)dimethylsilane were obtained, which amounted to a yield of about 70 percent by weight, based on the amount of dichlorobenzene reacted.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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